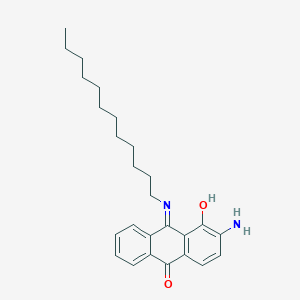
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.167 g/mol This compound is known for its unique structure, which includes a cyclobutene ring substituted with hydroxy and hydroxyanilino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione typically involves the reaction of 2-aminophenol with squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-Aminophenol and squaric acid.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C.
Yield: The reaction yields approximately 79% of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy and hydroxyanilino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted cyclobutene compounds .
科学研究应用
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione has several scientific research applications:
作用机制
The mechanism of action of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione): Known for its use in bioorganic and medicinal chemistry.
Diamino Substituted Cyclobut-3-ene-1,2-dione Compounds: These compounds exhibit significant biological activities, including anti-tuberculosis properties.
Uniqueness
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
155338-39-9 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO4/c12-6-4-2-1-3-5(6)11-7-8(13)10(15)9(7)14/h1-4,11-13H |
InChI 键 |
IHPXOPCECANAPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)


![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)



![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
